4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide
Description
4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide is a synthetic compound featuring a benzamide core linked to a 2-fluorophenyl-substituted piperazine moiety via an oxoacetamide bridge. The 2-fluorophenyl group introduces steric and electronic effects that influence receptor binding and solubility.
Properties
IUPAC Name |
4-[[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c20-15-3-1-2-4-16(15)23-9-11-24(12-10-23)19(27)18(26)22-14-7-5-13(6-8-14)17(21)25/h1-8H,9-12H2,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTRHNMPFHYGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.
Mode of Action
This compound acts as an inhibitor of ENTs. It has been demonstrated that this compound is more selective to ENT2 than to ENT1. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner.
Biochemical Pathways
The inhibition of ENTs affects the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy. By inhibiting ENTs, this compound can potentially disrupt these biochemical pathways and their downstream effects.
Biological Activity
The compound 4-(2-(4-(2-Fluorophenyl)piperazin-1-yl)-2-oxoacetamido)benzamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H22FN3O3
- Molecular Weight : 357.39 g/mol
Research indicates that the compound acts primarily as a selective inhibitor of Equilibrative Nucleoside Transporters (ENTs) , particularly ENT2. ENTs are critical for the transport of nucleosides across cell membranes, impacting cellular metabolism and signaling pathways. The compound's structural analogs have been shown to exhibit varying degrees of selectivity towards ENT1 and ENT2, with some derivatives being 5- to 10-fold more selective for ENT2 than ENT1 .
Antitumor Activity
Several studies have explored the antitumor properties of compounds related to this compound. For instance, an investigation into its analogs revealed that they inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting nucleoside metabolism .
Neuropharmacological Effects
The compound has also been evaluated for neuropharmacological effects. Its piperazine moiety suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. Compounds with similar structures have demonstrated anxiolytic and antidepressant-like effects in animal models, which may extend to this compound as well .
Case Study 1: Selective Inhibition of ENT2
In a study assessing the selectivity of various analogs of the compound, researchers utilized nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2. The results indicated that certain derivatives exhibited significantly higher selectivity for ENT2, suggesting potential therapeutic applications in conditions where modulation of adenosine signaling is beneficial .
Case Study 2: Anticancer Activity in Cell Lines
Another study tested the efficacy of the compound against A549 lung cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity at micromolar concentrations. The mechanism was attributed to increased apoptosis and cell cycle arrest at the G0/G1 phase .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H22FN3O3 |
| Molecular Weight | 357.39 g/mol |
| IC50 (A549 Cells) | ~5 µM |
| Selectivity Ratio | ENT2:ENT1 (5:1) |
Comparison with Similar Compounds
Structural Analogues and Derivatives
The compound belongs to a class of piperazine-linked benzamide derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physical Comparison
Key Observations :
Substituent Effects: The 2-fluorophenyl group in the target compound and D10 enhances lipophilicity and may improve CNS penetration compared to phenyl (D10) or methyl () substituents.
Linker Variations: The target compound uses an oxoacetamide linker, while D10 employs a quinoline-carbonyl bridge. The latter introduces aromatic rigidity, which may stabilize receptor interactions but reduce conformational flexibility .
Spectroscopic Data: D10’s ¹H NMR shows a distinct quinoline proton signal at δ 8.15, absent in the target compound. The ¹³C carbonyl signal (δ 167.2) aligns with typical oxoacetamide values (~δ 165–170) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
